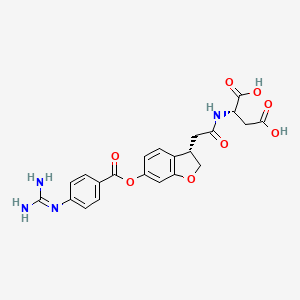
Amdizalisib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of amdizalisib involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure high potency and selectivity for the PI3Kδ isoform . Industrial production methods likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Amdizalisib undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolic stability of the compound.
Substitution Reactions: These reactions are involved in the functionalization of the compound during its synthesis.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are proprietary. typical reagents for such reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions are the metabolites of this compound, which are excreted from the body.
Scientific Research Applications
Amdizalisib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Amdizalisib exerts its effects by selectively inhibiting the PI3Kδ isoform. This inhibition disrupts the PI3Kδ signaling pathway, which is crucial for the survival and proliferation of malignant B cells . Specifically, this compound binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing its activation and subsequent phosphorylation of downstream signaling molecules such as AKT . This leads to the induction of apoptosis and inhibition of cancer cell growth .
Comparison with Similar Compounds
Amdizalisib is compared with other PI3Kδ inhibitors, such as idelalisib and duvelisib. While all these compounds target the same isoform, this compound is distinguished by its higher selectivity and potency . This selectivity reduces off-target effects and enhances its therapeutic efficacy . Other similar compounds include copanlisib and umbralisib, which also inhibit PI3K isoforms but with different selectivity profiles .
Properties
CAS No. |
1894229-05-0 |
|---|---|
Molecular Formula |
C19H15ClN8 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C19H15ClN8/c1-11(26-19-14(8-21)18(22)24-10-25-19)13-7-16-23-9-15(20)28(16)27-17(13)12-5-3-2-4-6-12/h2-7,9-11H,1H3,(H3,22,24,25,26)/t11-/m0/s1 |
InChI Key |
WKDBRCUUDXLTIM-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Canonical SMILES |
CC(C1=CC2=NC=C(N2N=C1C3=CC=CC=C3)Cl)NC4=NC=NC(=C4C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl (2E,2'E)-3,3'-[(3-amino-2-cyano-3-oxoprop-1-ene-1,1-diyl)disulfanediyl]bisprop-2-enoate](/img/structure/B10823757.png)

![(17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10823775.png)

![(1R,2S,5S)-N-[(2R)-4-amino-1-[(3R)-2-methylideneoxolan-3-yl]-3,4-dioxobutan-2-yl]-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10823779.png)
![[(1R)-4-phenyl-1-[[(2R)-2-(pyrazine-2-carbonylamino)pentanoyl]amino]butyl]boronic acid](/img/structure/B10823789.png)


![6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B10823804.png)


![(1R,3aS,5aR,5bR,9R,11aR)-9-(cyclopropylcarbamoyloxy)-1-[(1S)-1-hydroxyethyl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10823819.png)

